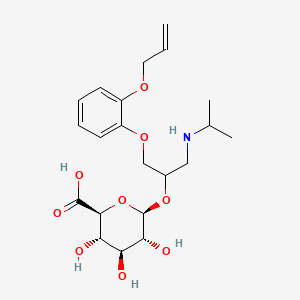

Oxoprenolol glucuronide

Description

Context of Glucuronidation as a Major Xenobiotic Biotransformation Pathway

Glucuronidation represents a critical Phase II metabolic pathway responsible for the biotransformation of a vast array of foreign compounds (xenobiotics), including drugs, as well as endogenous substances. nih.govuef.fiwikipedia.org This process involves the enzymatic transfer of a glucuronic acid moiety from the activated coenzyme uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to a substrate. uomus.edu.iq This conjugation reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also present in other tissues like the intestine, kidneys, and brain. nih.govwikipedia.org

The addition of the highly polar glucuronic acid group significantly increases the water solubility of the substrate. wikipedia.orguomus.edu.iq This enhanced hydrophilicity facilitates the excretion of the resulting glucuronide conjugate from the body, primarily via urine or bile. nih.govuomus.edu.iq Consequently, glucuronidation is generally considered a detoxification pathway, as it often leads to the inactivation of pharmacologically active compounds and promotes their elimination. uef.fi The functional groups that are common targets for glucuronidation include hydroxyls, carboxyls, amines, and thiols. uomus.edu.iq

Significance of Oxoprenolol Glucuronide as a Key Metabolite in Oxprenolol (B1678068) Disposition Studies

Oxprenolol undergoes extensive metabolism in the body, with direct O-glucuronidation being the predominant metabolic pathway. semanticscholar.orgtandfonline.comtaylorandfrancis.com This process leads to the formation of this compound, a major metabolite that plays a central role in the disposition and elimination of the parent drug. tandfonline.comnih.gov Studies have shown that a significant portion of an administered dose of oxprenolol is excreted in the urine as its glucuronide conjugate. nih.gov

The formation of this compound is a clear example of how the body utilizes glucuronidation to handle xenobiotics. The lipophilic nature of oxprenolol allows it to be readily absorbed; however, its metabolism to the more water-soluble this compound is crucial for its efficient removal from the system. ncats.ionih.gov

Research into the pharmacokinetics of oxprenolol has revealed stereoselective differences in the disposition of its enantiomers and their corresponding glucuronides. nih.gov While the disposition of R- and S-oxprenolol shows minor differences, there is a marked distinction in the handling of their glucuronide metabolites. nih.gov

Interactive Data Table: Pharmacokinetic Parameters of Oxprenolol Enantiomers and their Glucuronides

This table summarizes the key pharmacokinetic findings from a study involving the oral administration of racemic oxprenolol.

| Parameter | R-oxprenolol | S-oxprenolol | R-oxprenolol Glucuronide | S-oxprenolol Glucuronide |

| Area Under the Plasma Concentration-Time Curve (AUC) Ratio (R/S) | 1.19 | |||

| Oral Clearance Ratio (R/S) | 0.84 | |||

| Percentage of Dose Excreted in Urine as Glucuronide | 25% | 29% | ||

| Renal Clearance (ml/min) | 172 | 49 | ||

| Data sourced from a study on the stereoselective pharmacokinetics of oxprenolol and its glucuronides in humans. nih.gov |

The data highlights that the renal clearance of R-oxprenolol glucuronide is significantly higher than that of S-oxprenolol glucuronide, suggesting active tubular secretion for the R-enantiomer's conjugate. nih.gov This stereoselectivity in renal excretion is a primary contributor to the observed differences in the plasma concentrations of the two glucuronide enantiomers. nih.gov

In addition to the parent drug's glucuronide, metabolites from other biotransformation pathways, such as aromatic hydroxylation, can also undergo glucuronidation. semanticscholar.orgtandfonline.com For instance, 4'- and 5'-hydroxyoxprenolol, which are pharmacologically active metabolites, can also be conjugated with glucuronic acid. acs.org

The quantitative analysis of oxprenolol and its metabolites, including this compound, in biological fluids has been crucial for a complete understanding of the drug's disposition. taylorandfrancis.com The development of sophisticated analytical methods has enabled researchers to accurately measure these compounds and elucidate the metabolic fate of oxprenolol in detail. tandfonline.com

Structure

3D Structure

Properties

CAS No. |

53564-66-2 |

|---|---|

Molecular Formula |

C21H31NO9 |

Molecular Weight |

441.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H31NO9/c1-4-9-28-14-7-5-6-8-15(14)29-11-13(10-22-12(2)3)30-21-18(25)16(23)17(24)19(31-21)20(26)27/h4-8,12-13,16-19,21-25H,1,9-11H2,2-3H3,(H,26,27)/t13?,16-,17-,18+,19-,21+/m0/s1 |

InChI Key |

CJVSRVDYHNLUAN-DNPGXZAYSA-N |

SMILES |

CC(C)NCC(COC1=CC=CC=C1OCC=C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Isomeric SMILES |

CC(C)NCC(COC1=CC=CC=C1OCC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1OCC=C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Synonyms |

oxoprenolol glucuronide oxoprenolol glucuronide, (R)-isomer oxoprenolol glucuronide, (S)-isome |

Origin of Product |

United States |

Enzymology of Oxoprenolol Glucuronide Formation

Role of the Uridine (B1682114) 5′-Diphospho-Glucuronosyltransferase (UGT) Superfamily in Oxprenolol (B1678068) Glucuronidation

The conjugation of oxprenolol with glucuronic acid is a phase II metabolic reaction catalyzed by the Uridine 5′-diphospho-glucuronosyltransferase (UGT) superfamily of enzymes. helsinki.finih.govmdpi.com This process is a major pathway in the metabolism and elimination of oxprenolol in humans. mdpi.comresearchgate.net Glucuronidation involves the transfer of a glucuronic acid moiety from the high-energy co-substrate, uridine 5'-diphosphoglucuronic acid (UDPGA), to the oxprenolol molecule. helsinki.fi This enzymatic reaction increases the polarity and water solubility of oxprenolol, facilitating its excretion via the kidneys. helsinki.fi

The UGT enzymes are membrane-bound proteins primarily located in the endoplasmic reticulum of liver cells, the main site of drug metabolism. researchgate.net However, they are also expressed in other tissues, including the gastrointestinal tract. fu-berlin.de The broad substrate specificity of many UGT isoforms allows them to metabolize a wide variety of xenobiotics, including many therapeutic drugs like oxprenolol. helsinki.finih.gov

Identification and Characterization of Specific UGT Isoforms Involved in Oxprenolol Glucuronidation

Research has identified two main UGT isoforms as being predominantly responsible for the glucuronidation of oxprenolol: UGT1A9 and UGT2B7 . These enzymes, which are highly expressed in the human liver, have been shown to have a broad substrate specificity for beta-blockers.

Studies utilizing human liver microsomes and recombinant human UGT enzymes have been instrumental in pinpointing the specific contributions of these isoforms. researchgate.net For instance, experiments with human embryonic kidney (HEK293) cells overexpressing specific UGTs can isolate the activity of a single isoform, eliminating the influence of other metabolic pathways and confirming its role in oxprenolol glucuronidation. Such studies have shown that recombinant UGT1A9 can achieve a high conversion rate of oxprenolol to its glucuronide conjugate.

Stereoselective Nature of UGT-Mediated Glucuronidation of Oxprenolol Enantiomers

Oxprenolol is administered as a racemic mixture, meaning it consists of two enantiomers, (R)-(+)-oxprenolol and (S)-(-)-oxprenolol, which are mirror images of each other. The glucuronidation of oxprenolol is a stereoselective process, with the two enantiomers being metabolized at different rates. nih.gov

Clinical studies have demonstrated that the plasma concentrations of (S)-oxprenolol glucuronide are more than three times higher than those of (R)-oxprenolol glucuronide following the administration of racemic oxprenolol. nih.gov This is largely due to differences in their formation, with the intrinsic clearance of (S)-oxprenolol being 1.5 times greater than that of (R)-oxprenolol. nih.gov This indicates that the UGT enzymes involved have a preference for the (S)-enantiomer.

While the specific stereochemical preferences of UGT1A9 and UGT2B7 for oxprenolol have not been definitively detailed in all literature, studies on the structurally similar beta-blocker propranolol (B1214883) show that UGT1A9 preferentially catalyzes the glucuronidation of the S-enantiomer, whereas UGT2B7 exhibits less stereoselectivity. researchgate.net Furthermore, research on other chiral drugs has shown that both UGT1A9 and UGT2B7 are capable of stereoselective glucuronidation. nih.gov For instance, UGT2B7 catalyzes the stereoselective formation of glucuronides of hydroxybupropion (B195616) metabolites, and UGT1A9 is involved in the glucuronidation of the (R,R)-hydrobupropion metabolite. nih.gov

Kinetic and Mechanistic Studies of Glucuronide Conjugation Reactions

Enzyme Kinetics and Substrate Selectivity

The kinetics of oxprenolol glucuronidation can be studied in vitro using human liver microsomes or recombinant UGT enzymes. researchgate.net These experiments typically involve incubating the enzyme source with oxprenolol and the co-substrate UDPGA, and then measuring the rate of oxoprenolol glucuronide formation.

The intrinsic clearance (Clint), a measure of the metabolic capacity of an enzyme, differs for the two enantiomers of oxprenolol, highlighting the stereoselectivity of the UGT enzymes.

| Enantiomer | Relative Intrinsic Clearance |

| (S)-oxprenolol | 1.5-fold higher than (R)-oxprenolol |

| (R)-oxprenolol | Lower than (S)-oxprenolol |

Table 1: In vivo intrinsic clearance of oxprenolol enantiomers. nih.gov

Kinetic studies of UGT1A9 and UGT2B7 with other substrates reveal that these enzymes can exhibit different kinetic profiles. For example, UGT2B7 often follows Michaelis-Menten kinetics, whereas UGT1A9 can display atypical kinetics, such as sigmoidal curves, which may suggest cooperative binding. nih.govnih.gov

Inhibition Studies of UGT Enzymes involved in Oxoprenolol Glucuronidation

The activity of UGT1A9 and UGT2B7 can be inhibited by various compounds, which can lead to drug-drug interactions if co-administered with oxprenolol. Inhibition studies are crucial for predicting such interactions.

Several compounds have been identified as inhibitors of the UGT isoforms responsible for oxprenolol glucuronidation. For example, the non-steroidal anti-inflammatory drug (NSAID) diclofenac is a known inhibitor of both UGT1A9 and UGT2B7. evotec.com Other specific inhibitors have been identified, such as atractylenolide I and III , which show specific and strong inhibition of UGT2B7. nih.gov

In vitro studies have also shown that free fatty acids can inhibit the activity of UGT1A9 and UGT2B7. helsinki.fi This inhibition can be overcome in experimental settings by the addition of bovine serum albumin (BSA), which sequesters the fatty acids. helsinki.fi

It is also important to distinguish between inhibition of the metabolic enzymes and inhibition of the transporters responsible for excreting the metabolite. For example, probenecid (B1678239) has been shown to increase the plasma levels of both (R)- and (S)-oxprenolol glucuronide by inhibiting their active tubular secretion in the kidneys, rather than by inhibiting the UGT enzymes themselves. nih.gov

| Inhibitor | Target UGT Isoform(s) | Type of Inhibition |

| Diclofenac | UGT1A9, UGT2B7 | Inhibitor |

| Atractylenolide I & III | UGT2B7 | Specific Inhibitor |

| Free Fatty Acids | UGT1A9, UGT2B7 | Inhibitor |

Table 2: Examples of inhibitors for UGT isoforms involved in oxprenolol glucuronidation. helsinki.fievotec.comnih.gov

Analytical Methodologies for Oxoprenolol Glucuronide Research

Chromatographic Techniques for Metabolite Separation and Quantification

Chromatographic methods are fundamental in the study of oxoprenolol glucuronide, enabling its separation from the parent drug and other metabolites.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of oxprenolol (B1678068) and its glucuronide conjugate in biological fluids like plasma and urine. researchgate.net A common approach involves reversed-phase chromatography, often utilizing a C18 column, for the separation of these compounds. nih.gov For instance, a method employing a C18 reversed-phase column with UV detection at 274 nm has been successfully developed for the direct assay of oxprenolol glucuronides. nih.gov This direct analysis is advantageous as it circumvents the need for hydrolysis back to the parent enantiomers. nih.gov

The versatility of HPLC is further demonstrated by its use in quantifying oxprenolol in pharmaceutical formulations, where a cyano radial compression cartridge and a mobile phase of phosphate (B84403) buffer, acetonitrile (B52724), and methanol (B129727) have been used. nih.gov Additionally, HPLC methods have been established for the simultaneous determination of multiple beta-blockers, including oxprenolol, and their metabolites. researchgate.net

| Parameter | Details | Reference |

| Column Type | C18 Reversed-Phase | nih.gov |

| Detection | UV at 274 nm | nih.gov |

| Internal Standard | Nalorphine | nih.gov |

| Application | Direct assay in liver microsomal incubates and plasma | nih.gov |

| Detection Limit | 20 ng for both glucuronides | nih.gov |

UV Detection Strategies

UV detection is a frequently employed strategy in HPLC analysis of oxprenolol glucuronide. A wavelength of 274 nm is effective for the detection of the diastereomeric glucuronides. nih.gov Another method for analyzing oxprenolol in formulations utilizes detection at 272 nm. nih.gov The selection of the detection wavelength is critical for achieving the necessary sensitivity and selectivity for quantification in complex biological samples.

Amperometric Detection Applications

Amperometric detection offers a sensitive alternative for the quantification of oxprenolol. A rapid and simple HPLC method with amperometric detection has been developed for determining oxprenolol in human urine and pharmaceutical products. researchgate.net This method utilized a reversed-phase column and a glassy carbon electrode operated at +1300 mV versus Ag/AgCl. researchgate.net The high sensitivity of this technique makes it suitable for applications such as doping analysis. researchgate.net

Development of Stereoselective HPLC Assays for this compound Diastereomers

Since oxprenolol is administered as a racemate, it is metabolized into diastereomeric glucuronides. nih.gov A stereoselective HPLC assay has been developed to directly determine these diastereomers without the need for enzymatic hydrolysis to their parent enantiomers. nih.gov This assay is crucial for studying the stereoselective pharmacokinetics of oxprenolol and its glucuronides. nih.gov The method has been shown to be sensitive, accurate, and reproducible for analyzing glucuronides in liver microsomal incubates and plasma. nih.gov The separation is typically achieved on a C18-reversed-phase column with UV detection. nih.gov

Mass Spectrometry Applications for Structural Elucidation and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation and sensitive quantification of drug metabolites like oxprenolol glucuronide. ijpras.comresearchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable as it provides accurate mass measurements, which aids in determining the elemental composition of metabolites. researchgate.net

The "dilute and shoot" approach, where urine samples are diluted and directly analyzed, has demonstrated that oxprenolol undergoes extensive phase II metabolism, leading to the formation of glucuronic acid conjugates. dshs-koeln.de These intact conjugates can be effectively assayed using LC-MS/MS. dshs-koeln.de

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem mass spectrometry (MS/MS) is a powerful technique for identifying drug metabolites with high confidence. lcms.cz This method involves the selection of a precursor ion (the metabolite of interest) and its fragmentation to produce a characteristic product ion spectrum. lcms.cz This fragmentation pattern provides structural information that can confirm the identity of the metabolite. lcms.cz For glucuronide conjugates, a common neutral loss of the glucuronide moiety (176 Da) is often observed, which is a diagnostic indicator of this type of metabolite. ijpras.com LC-MS/MS is considered the gold standard for quantifying glucuronides in biological matrices due to its high sensitivity and specificity.

| Technique | Application | Key Features | Reference |

| LC-MS/MS | Quantification in urine | MRM transitions m/z 441.5→265.2 (CE 25 eV); LOQ = 10 ng/mL | |

| LC-MS/MS | Detection in doping analysis | Allows for the assay of intact glucuronide conjugates | dshs-koeln.de |

| HRMS | Structural Elucidation | Provides accurate mass for determining elemental composition | researchgate.net |

LC-MS and LC-NMR Coupling for Comprehensive Metabolite Profiling

The hyphenation of liquid chromatography (LC) with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provides a powerful tool for the comprehensive profiling of metabolites like this compound. wiley.comnih.gov LC-MS is a preferred method for detecting metabolites in complex biological samples due to its high sensitivity and selectivity. nih.gov The coupling of LC to MS reduces sample complexity and allows for metabolite separation before detection. nih.gov

Modern techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and stopped-flow HPLC-NMR facilitate the direct quantification and structural elucidation of glucuronides in biological matrices. These methods can bypass the need for enzymatic hydrolysis, thus preserving the integrity of the original conjugate. High-resolution mass spectrometry (HRMS) is particularly useful for distinguishing between positional isomers, such as O-glucuronide versus N-glucuronide.

While MS provides quantitative analysis with high sensitivity, NMR is often the method of choice for definitive structural characterization. nih.govnih.gov For instance, NMR spectroscopy has been used to confirm the β-configuration and regioselectivity of this compound. The combination of these techniques, LC-MS-NMR, allows for the analysis of compounds that are difficult to characterize with either detector alone. nih.gov This is especially beneficial in complex matrices where multiple metabolites may be present. wiley.com

Challenges in LC-NMR-MS coupling include the lower sensitivity of NMR compared to MS and potential issues with deuterated solvents used for NMR interfering with the LC separation and MS detection. nih.gov Despite these challenges, the technique has been successfully applied in various metabolic studies, including the identification of drug metabolites and natural products. wiley.com

Sample Preparation and Extraction Strategies for Research Samples

Effective sample preparation is crucial for the accurate analysis of this compound in biological matrices. Common techniques include solid-phase extraction (SPE) and selective re-extraction procedures. researchgate.nethelsinki.fi

Solid-phase extraction (SPE) is a widely used method for the cleanup and concentration of analytes from complex samples like urine and plasma. researchgate.nethelsinki.fi For the analysis of oxoprenolol and its glucuronide, SPE with reversed-phase C18 columns can effectively isolate the glucuronides from interfering matrix components. Mixed-mode sorbents that combine reversed-phase and ion-exchange mechanisms are also a good choice for comprehensive drug screening in urine. helsinki.fi

A typical SPE procedure involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the analytes of interest. nih.govsigmaaldrich.com For instance, a method for analyzing estrogen metabolites involved conditioning a C18-E cartridge, loading the urine sample, and then performing sequential washes to collect different fractions, including glucuronide conjugates. nih.gov In another example for opioid analysis, a Supel-Select HLB SPE plate was used, which involved conditioning with methanol and water, loading the hydrolyzed urine sample, washing, and then eluting with acetonitrile. sigmaaldrich.com The choice of solvents and volumes for each step is critical and often requires optimization for specific analytes and matrices. nih.gov

Selective re-extraction is another strategy employed to isolate oxoprenolol and its glucuronide conjugate from biological fluids. One documented procedure for determining oxprenolol and its glucuronic acid conjugate in human plasma and urine involves a selective re-extraction step using alprenolol (B1662852) as an internal standard, followed by reversed-phase chromatography and UV detection. researchgate.net This approach demonstrates good accuracy and precision, with within-run and day-to-day variations below 10%. researchgate.net

Enzymatic Hydrolysis Approaches in Glucuronide Analysis

Enzymatic hydrolysis is a common step in the analysis of glucuronide conjugates, aimed at cleaving the glucuronic acid moiety to yield the parent drug, which can then be more easily detected and quantified. scientificlabs.co.uksigmaaldrich.com

Beta-glucuronidase is the enzyme routinely used for the enzymatic hydrolysis of glucuronides in biological fluids such as urine and plasma. scientificlabs.co.uksigmaaldrich.com This process, known as deconjugation, is often necessary to achieve high sensitivity during analysis by methods like mass spectrometry, gas chromatography, and HPLC. scientificlabs.co.uk The enzyme catalyzes the cleavage of the β-glycosidic bond connecting glucuronic acid to the parent molecule. covachem.com

For the analysis of oxprenolol glucuronide, the conjugate is typically determined as the parent compound after hydrolytic cleavage with beta-glucuronidase. researchgate.net The efficiency of this hydrolysis can be influenced by several factors, including the source of the enzyme (e.g., E. coli, mollusks), pH, temperature, and incubation time. faa.govsigmaaldrich.com For example, studies on cannabinoid glucuronides showed that β-glucuronidases from different species exhibited significant differences in their hydrolytic efficiency. faa.gov

The specificity of beta-glucuronidase is a key consideration in its application. Beta-glucuronidase from E. coli is highly specific for β-glucuronides and is capable of hydrolyzing a wide range of glucuronide types, including those of steroids, benzodiazepines, opioids, and cannabinoids. scientificlabs.co.uk It is generally free of sulfatase activity, which can be present in preparations from other sources like mollusks. sigmaaldrich.com

The selectivity of the cleavage is also important. Research has demonstrated the specificity and selectivity of the hydrolytic cleavage of oxprenolol glucuronide. researchgate.net However, the chemical structure of the glucuronide can affect hydrolysis efficiency. For instance, β-glucuronidases have been shown to preferentially hydrolyze O-glucuronides over N-glucuronides. mdpi.com The reaction proceeds via a nucleophilic substitution mechanism, with specific amino acid residues in the enzyme's active site being critical for catalysis. wikipedia.org

Stereochemistry and Stereoselective Disposition of Oxoprenolol Glucuronide

Investigation of Diastereomeric Glucuronide Formation

Following oral administration of racemic oxprenolol (B1678068), the primary metabolic pathway is direct O-glucuronidation of the parent drug nih.gov. This process results in the formation of two diastereomeric conjugates: R-oxprenolol glucuronide and S-oxprenolol glucuronide. Studies in healthy volunteers have shown that this metabolic step leads to different plasma concentrations of the two diastereomers. The plasma concentrations of S-oxprenolol glucuronide have been observed to be more than three times higher than those of R-oxprenolol glucuronide nih.govcapes.gov.br.

Further investigation into the disposition of these metabolites reveals a significant difference in their systemic exposure. The area under the plasma concentration-time curve (AUC) for S-glucuronide is substantially larger than for its R-counterpart, with an R/S AUC ratio of 0.36 nih.gov. This indicates that after formation, the S-glucuronide either has a greater presence in the circulation or is eliminated more slowly than the R-glucuronide.

Data from urinary excretion studies provide insight into the relative formation of the two diastereomers. After an 80 mg oral dose of racemic oxprenolol, approximately 25% of the R-enantiomer dose was excreted in the urine as R-oxprenolol glucuronide, while 29% of the S-enantiomer dose was recovered as S-oxprenolol glucuronide nih.govcapes.gov.br. This suggests a slightly higher formation and/or excretion of the S-glucuronide conjugate.

Table 1: Pharmacokinetic Parameters of Oxprenolol Glucuronide Diastereomers in Humans

| Parameter | R-Oxprenolol Glucuronide | S-Oxprenolol Glucuronide |

|---|---|---|

| Maximal Blood Concentration (nmol x g⁻¹) | 1.98 nih.gov | 3.51 nih.gov |

| Plasma Half-life (hours) | 3.2 nih.gov | 4.6 nih.gov |

| AUC Ratio (R/S) | 0.36 nih.gov | |

| % of Dose Excreted in Urine | ~25% nih.govcapes.gov.br | ~29% nih.govcapes.gov.br |

Differential Disposition Pathways of R- and S-Oxprenolol Glucuronide

The disposition of oxprenolol glucuronides is markedly stereoselective, with the primary differences arising from their pathways of elimination and their interactions with plasma proteins nih.govcapes.gov.br. These differences are more pronounced for the glucuronide metabolites than for the parent enantiomers nih.govnih.gov.

The most significant factor contributing to the differential plasma concentrations of the glucuronide diastereomers is the stereoselectivity of their renal excretion nih.govcapes.gov.br. The renal clearance of R-oxprenolol glucuronide is substantially higher than that of the S-form.

R-Oxprenolol Glucuronide: The average renal clearance is approximately 172 ml/min nih.govcapes.gov.br. This value is greater than the typical glomerular filtration rate, which strongly suggests the involvement of active tubular secretion in its elimination nih.govcapes.gov.br.

S-Oxprenolol Glucuronide: In contrast, the renal clearance is only about 49 ml/min nih.govcapes.gov.br. This much lower rate indicates a different handling by the kidneys compared to its R-counterpart.

This pronounced difference in renal clearance is the main driver for the observed higher plasma concentrations and longer half-life of the S-glucuronide compared to the R-glucuronide nih.govnih.gov. Studies in rabbits using probenecid (B1678239), an inhibitor of renal anion transport, have supported the role of active secretion in the elimination of oxprenolol glucuronides, as probenecid markedly decreased their renal clearance .

The disparity in the renal clearance of the two glucuronide diastereomers is attributed to differences in their binding to plasma proteins nih.govcapes.gov.br. Only the unbound, or free, fraction of a compound is available for glomerular filtration, a key step in renal excretion researchgate.net.

The lower renal clearance of S-oxprenolol glucuronide (49 ml/min) can be explained by its more extensive binding to plasma proteins nih.govcapes.gov.br. This increased binding reduces the amount of the S-glucuronide available for filtration by the glomeruli. While active secretion can eliminate protein-bound drugs, in the case of S-oxprenolol glucuronide, the combination of filtration and secretion is significantly lower than for the R-diastereomer. The high renal clearance of R-oxprenolol glucuronide suggests it is less extensively bound to plasma proteins, allowing for more efficient elimination through both glomerular filtration and active secretion nih.govcapes.gov.br.

Table 2: Renal Clearance of Oxprenolol Glucuronide Diastereomers

| Diastereomer | Average Renal Clearance (ml/min) | Postulated Primary Mechanism |

|---|---|---|

| R-Oxprenolol Glucuronide | 172 nih.govcapes.gov.br | Glomerular Filtration & Active Tubular Secretion nih.govcapes.gov.br |

| S-Oxprenolol Glucuronide | 49 nih.govcapes.gov.br | Limited by Plasma Protein Binding nih.govcapes.gov.br |

Comparative Analysis of the Metabolic Fate of Oxprenolol Enantiomers and Their Glucuronides

The metabolic fate of oxprenolol is characterized by minor stereoselectivity for the parent enantiomers but significant stereoselectivity for their glucuronide metabolites nih.govnih.gov. Oxprenolol is extensively metabolized, with direct O-glucuronidation being the major pathway, accounting for a large portion of the administered dose nih.gov.

While there are slight differences in the pharmacokinetics of R- and S-oxprenolol, they are not considered remarkable nih.gov. For instance, the AUC ratio of R- to S-oxprenolol is approximately 1.19, and their plasma half-lives are both around 1.8 hours nih.govnih.gov. A maximum of only 3% of the dose is excreted as unchanged enantiomers in the urine nih.govcapes.gov.br.

In stark contrast, the glucuronide metabolites exhibit a pronounced stereoselective disposition. As previously noted, the plasma concentrations of S-oxprenolol glucuronide are over three times higher than those of the R-form, and the AUC ratio (R/S) for the glucuronides is 0.36 nih.govnih.gov. The elimination half-lives of the glucuronides are also different and longer than those of the parent compounds, being 3.2 hours for the R-form and 4.6 hours for the S-form nih.gov.

In Vitro Research Models for Glucuronidation Studies

Application of Human Liver Microsomes (HLM) in Oxoprenolol Glucuronidation Research

Human liver microsomes (HLM) are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and are a rich source of UGT enzymes. researchgate.nethelsinki.fi They are a standard and widely used in vitro system for studying the metabolism of drugs, including the glucuronidation of oxoprenolol. researchgate.netnih.gov The primary application of HLM in this context is to determine the kinetic parameters of oxoprenolol glucuronide formation.

Research protocols typically involve incubating oxoprenolol with pooled HLM in the presence of the necessary cofactor, uridine (B1682114) diphosphate-glucuronic acid (UDPGA). researchgate.netdoi.org To ensure optimal enzyme activity, the microsomal membrane is often disrupted using agents like alamethicin, which overcomes the issue of enzyme latency. helsinki.fiaalto.finih.gov By varying the concentration of oxoprenolol and measuring the rate of this compound formation, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined. These parameters provide insight into the affinity of the UGT enzymes for oxoprenolol and the maximum rate at which its glucuronide can be formed.

Table 1: Illustrative Michaelis-Menten Kinetic Parameters for Oxoprenolol Glucuronidation in HLM

| Kinetic Parameter | Value | Unit |

| Km | 50 | µM |

| Vmax | 150 | pmol/min/mg protein |

| Intrinsic Clearance (Vmax/Km) | 3.0 | µL/min/mg protein |

Note: The data in this table is illustrative and based on typical findings for beta-blocker glucuronidation in HLM, as specific kinetic data for oxoprenolol was not available in the searched literature.

Utilization of Recombinant UGT Enzymes for Reaction Phenotyping

The experimental setup involves incubating oxoprenolol with each of the individual recombinant UGT enzymes and quantifying the formation of this compound. mdpi.com This approach allows for the identification of the primary UGT isoforms responsible for oxoprenolol's glucuronidation. Such studies have been conducted for the structurally similar beta-blocker, propranolol (B1214883), where UGT1A7, UGT1A9, UGT1A10, and UGT2A1 were identified as the key enzymes. mdpi.com A similar profile would be investigated for oxoprenolol to understand its specific metabolic pathway.

Table 2: Illustrative Reaction Phenotyping of Oxoprenolol Glucuronidation with Recombinant UGT Isoforms

| UGT Isoform | Relative Activity (%) |

| UGT1A1 | 15 |

| UGT1A3 | <5 |

| UGT1A4 | <5 |

| UGT1A6 | 10 |

| UGT1A9 | 60 |

| UGT2B7 | 10 |

| UGT2B15 | <5 |

Note: This table presents hypothetical data to illustrate the expected outcomes of a reaction phenotyping study for oxoprenolol, based on knowledge of beta-blocker metabolism, as specific data for oxoprenolol was not available.

In Vitro Methodologies for Assessing Metabolic Stability of Glucuronides

The metabolic stability of a drug is a critical parameter that influences its half-life and dosing regimen. In vitro systems such as HLM and hepatocytes are used to determine the intrinsic clearance of a compound, which is a measure of its metabolic stability. admescope.comwuxiapptec.com For a drug like oxoprenolol that is primarily cleared via glucuronidation, assessing the stability of its glucuronide metabolite is also important, particularly in the context of potential deconjugation by β-glucuronidases.

Methodologies to assess metabolic stability typically involve incubating the parent drug (oxoprenolol) or its glucuronide with a metabolically active system like HLM or hepatocytes over a period of time. wuxiapptec.comdundee.ac.uk The disappearance of the parent compound or the glucuronide is monitored at various time points. The rate of disappearance is then used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint). For compounds with low clearance, extended incubation times or specialized systems like hepatocyte co-cultures may be necessary. wuxiapptec.com

Table 3: Illustrative Metabolic Stability Parameters for Oxoprenolol in HLM

| Parameter | Value | Unit |

| In vitro half-life (t½) | 25 | min |

| Intrinsic Clearance (CLint) | 27.7 | µL/min/mg protein |

Note: The data provided in this table is for illustrative purposes to demonstrate the type of results obtained from in vitro metabolic stability assays.

Investigation of Glucuronidation Site Selectivity (e.g., Aromatic vs. Aliphatic Hydroxy Groups)

Oxoprenolol possesses both an aromatic (phenolic) ether linkage and a secondary aliphatic hydroxyl group in its side chain, both of which are potential sites for glucuronidation. Determining the site selectivity of UGT enzymes is crucial as different glucuronide isomers can have different biological properties and clearance pathways.

The investigation of site selectivity often involves advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the structure of the formed glucuronide(s). mdpi.com In vitro incubations of oxoprenolol with HLM or specific recombinant UGTs can be performed, followed by the separation and characterization of the resulting glucuronide metabolites. For the related compound, 4-hydroxypropranolol, studies have shown that both the aromatic and aliphatic hydroxyl groups can be glucuronidated, with a preference for the aromatic site under physiological conditions. mdpi.com A similar investigation for oxoprenolol would clarify whether one or multiple glucuronides are formed and which UGT isoforms are responsible for the formation of each isomer.

Synthesis and Derivatization for Research Standards

Enzymatic Synthesis of Oxprenolol (B1678068) Glucuronide Reference Materials

Enzymatic synthesis offers a biomimetic approach to producing glucuronide conjugates, often yielding the specific isomers formed in vivo. This method typically utilizes enzymes from mammalian or microbial sources.

In vitro incubations using liver microsomes are a common method for producing drug metabolites, including oxprenolol glucuronide, on a small scale for research purposes. nih.gov Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly UDP-glucuronosyltransferases (UGTs), which are responsible for glucuronidation. nih.gov

The process involves incubating the parent drug, oxprenolol, with liver microsomes in the presence of the co-factor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) and other necessary components like magnesium chloride in a buffered solution at a physiological pH. mdpi.com To enhance the activity of UGTs, which are membrane-bound enzymes, detergents or other activating agents may be added to disrupt the microsomal membrane and improve substrate access to the active site. nih.govhelsinki.fi

The reaction is typically carried out at 37°C and then terminated by adding a precipitating agent like cold acetonitrile (B52724) or perchloric acid to stop the enzymatic activity and precipitate proteins. mdpi.comhelsinki.fi The resulting mixture is then centrifuged, and the supernatant containing the synthesized oxprenolol glucuronide can be analyzed and purified, often using high-performance liquid chromatography (HPLC). nih.gov

Table 1: Typical Components of an In Vitro Microsomal Incubation for Oxprenolol Glucuronide Synthesis

| Component | Function |

| Oxprenolol | Substrate (parent drug) |

| Liver Microsomes (Human, Rat, etc.) | Source of UGT enzymes |

| UDPGA (Uridine 5'-diphospho-glucuronic acid) | Co-factor and donor of glucuronic acid |

| Buffer (e.g., Phosphate (B84403), Tris-HCl) | Maintains optimal pH for enzyme activity |

| Magnesium Chloride (MgCl₂) | Co-factor for UGT enzymes |

| Alamethicin or other detergents | Activates UGT enzymes by disrupting the microsomal membrane |

| Saccharolactone | Inhibitor of β-glucuronidase to prevent hydrolysis of the product |

| Stopping Reagent (e.g., Acetonitrile, Perchloric Acid) | Terminates the enzymatic reaction |

This method is particularly useful for generating authentic metabolite standards that mirror the metabolic pathways in the body. However, the yields are often low, making it more suitable for analytical reference material production rather than large-scale synthesis.

For larger-scale production of oxprenolol glucuronide, microbial biotransformation presents a viable and efficient alternative to microsomal incubations. hyphadiscovery.com This technique utilizes whole microbial cells or their enzymes to catalyze the desired glucuronidation reaction. nih.gov Certain microorganisms possess enzymes with UGT-like activity or can be genetically engineered to express human UGT enzymes. researchgate.net

The process involves screening various microbial strains to identify those capable of converting oxprenolol to its glucuronide conjugate. Once a suitable strain is identified, fermentation conditions such as temperature, pH, aeration, and nutrient composition are optimized to maximize the yield of the desired metabolite. mdpi.com The substrate, oxprenolol, is added to the microbial culture, and the transformation is allowed to proceed over a period of time.

Advantages of microbial biotransformation include:

Scalability: Fermentation processes can be scaled up to produce gram quantities or more of the target glucuronide, which is often challenging with microsomal methods. hyphadiscovery.com

Cost-Effectiveness: Microbial fermentation can be more economical than using expensive co-factors and purified enzymes required for in vitro systems.

Sequential Reactions: Microorganisms can perform sequential reactions, such as hydroxylation followed by glucuronidation, which can be useful for producing secondary metabolites. hyphadiscovery.com

Following the biotransformation, the oxprenolol glucuronide is extracted from the culture medium and purified using chromatographic techniques. The structure of the synthesized glucuronide is then confirmed by analytical methods like NMR spectroscopy and mass spectrometry to ensure it matches the metabolite produced by mammalian systems. hyphadiscovery.com

Chemical Synthesis Strategies and Challenges for Oxprenolol Glucuronides

Chemical synthesis provides a route to produce large quantities of oxprenolol glucuronides and allows for the creation of specific isomers that may not be accessible through enzymatic means. However, the process presents significant challenges related to stereoselectivity and the need for protecting groups.

The synthesis of O-glucuronides, such as the ether glucuronide of oxprenolol, typically involves the coupling of a protected glucuronic acid donor with the hydroxyl group of the aglycone (oxprenolol). arkat-usa.orgresearchgate.net A common method is the Koenigs-Knorr reaction, which utilizes a glycosyl halide (e.g., bromide) as the donor and a heavy metal salt (e.g., silver carbonate) as a promoter. nih.govmdpi.com

An alternative and often more efficient method is the use of a trichloroacetimidate (B1259523) donor, which can be activated under milder acidic conditions, for instance with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). arkat-usa.org The synthesis generally requires the use of protecting groups on the glucuronic acid moiety to prevent unwanted side reactions. These protecting groups, typically acetyl or benzyl (B1604629) ethers, are removed in the final steps of the synthesis. scirp.org

While oxprenolol itself does not form an acyl glucuronide as it lacks a carboxylic acid group, the synthesis of acyl glucuronides of other drugs generally involves the activation of the carboxylic acid and its reaction with a protected glucuronic acid. arkat-usa.org

A major challenge in the chemical synthesis of oxprenolol glucuronide is achieving the correct stereochemistry at the anomeric center of the glucuronic acid. The naturally occurring glucuronides are typically the β-anomers. arkat-usa.org The choice of protecting group on the C2-hydroxyl of the glucuronic acid donor can influence the stereochemical outcome. An acetyl group at the C2 position can provide "anchimeric assistance," favoring the formation of the β-glucuronide. mdpi.comnih.gov

Steric hindrance around the hydroxyl group of oxprenolol can also affect the efficiency of the glycosylation reaction. hyphadiscovery.com The presence of multiple hydroxyl groups would necessitate a regioselective approach, often involving a protecting group strategy to ensure that glucuronidation occurs at the desired position.

The synthesis of glucuronides of complex molecules like oxprenolol can be challenging, often resulting in low yields due to the formation of byproducts such as orthoesters. mdpi.com Purification of the final product to separate the desired β-anomer from the α-anomer and other impurities can also be complex.

Derivatization Techniques for Analytical Detection and Structural Confirmation

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, making it more suitable for detection and structural analysis by techniques like gas chromatography (GC), HPLC, and mass spectrometry (MS). researchgate.netactascientific.com

For oxprenolol glucuronide, derivatization can serve several purposes:

Increased Volatility for GC Analysis: Glucuronides are highly polar and non-volatile, making them unsuitable for direct GC analysis. Derivatization techniques such as silylation, which replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, can increase their volatility. nih.gov

Enhanced Sensitivity for HPLC and LC-MS: Derivatization can introduce a chromophore or fluorophore into the molecule, significantly enhancing its detection by UV or fluorescence detectors in HPLC. mdpi.com In mass spectrometry, derivatization can improve ionization efficiency and lead to more informative fragmentation patterns, aiding in structural elucidation. nih.govresearchgate.net

Structural Confirmation: Specific derivatization reactions can be used to confirm the site of glucuronidation. For example, a reaction that selectively targets hydroxyl groups can be used to determine if the glucuronide is an O-glucuronide. The mass shift observed by MS after derivatization can indicate the number of free hydroxyl or carboxyl groups in the molecule, helping to differentiate between different types of glucuronides (e.g., O-glucuronides vs. acyl glucuronides). nih.gov

Table 2: Common Derivatization Techniques for Glucuronide Analysis

| Derivatization Technique | Reagent | Target Functional Group | Purpose |

| Silylation | 1-(trimethylsilyl)imidazole (TMSI) | Hydroxyl, Carboxyl | Increase volatility for GC, improve MS fragmentation |

| Esterification | Thionyl chloride followed by an alcohol (e.g., ethanol) | Carboxyl | Differentiate acyl from O- and N-glucuronides |

| Alkylation | Diazomethane, Alkyl halides | Carboxyl, Phenolic hydroxyl | Increase volatility, improve chromatographic properties |

| Acylation | Acetic anhydride, Trifluoroacetic anhydride | Hydroxyl, Amino | Improve thermal stability and chromatographic separation |

These derivatization strategies are crucial for the accurate quantification and structural confirmation of oxprenolol glucuronide in various biological matrices.

Comparative Metabolomics and Cross Compound Analysis

Comparison of Oxoprenolol Glucuronidation with Other Beta-Blocker Glucuronides (e.g., Propranolol (B1214883) Glucuronide)

Glucuronidation is a primary elimination pathway for Oxoprenolol, a non-selective beta-blocker. nih.gov The process, however, displays significant differences when compared to other beta-blockers like Propranolol, particularly concerning stereoselectivity and the disposition of the resulting glucuronide conjugates.

Stereoselectivity and Pharmacokinetics: Studies on racemic Oxoprenolol reveal that while there are minor differences in the disposition of the parent R- and S-enantiomers, there is a profound difference in the disposition of their glucuronide metabolites. nih.gov Plasma concentrations of S-Oxoprenolol glucuronide have been observed to be more than three times higher than those of R-Oxoprenolol glucuronide. nih.gov This disparity is not due to the formation rate but rather the renal excretion. The renal clearance of R-Oxoprenolol glucuronide is significantly higher (average 172 ml/min), suggesting active tubular secretion, whereas the clearance of S-Oxoprenolol glucuronide is much lower (average 49 ml/min). nih.gov

Metabolic Pathway of Propranolol: In contrast, the metabolism of Propranolol, another non-selective beta-blocker, involves more complex pathways preceding glucuronidation. wikipedia.orgnih.gov Propranolol is first metabolized by Cytochrome P450 (CYP) enzymes to hydroxylated metabolites, such as 4-hydroxypropranolol (4-OHP), 5-hydroxypropranolol (5-OHP), and 7-hydroxypropranolol (7-OHP). nih.govmdpi.comnih.gov These intermediates are then subject to glucuronidation. The glucuronidation of these hydroxylated metabolites is catalyzed by several UDP-glucuronosyltransferase (UGT) isoforms, with UGT1A9 and UGT2A1 being particularly important for 4-OHP. caymanchem.com For 5-OHP and 7-OHP, a wider range of UGTs are involved, including UGT1A1, UGT1A7, UGT1A8, UGT1A9, and UGT2A1. mdpi.comnih.gov While both aromatic and aliphatic hydroxyl groups on the hydroxypropranolol metabolites can theoretically be glucuronidated, studies of human urine suggest that aromatic-linked glucuronidation is the preferred physiological pathway. mdpi.comnih.gov

The following table provides a comparative overview of the glucuronidation processes for Oxoprenolol and Propranolol.

| Feature | Oxoprenolol Glucuronidation | Propranolol Glucuronidation |

| Primary Metabolic Step | Direct glucuronidation of the parent drug. nih.gov | Hydroxylation by CYP enzymes followed by glucuronidation of the hydroxy-metabolites. nih.govmdpi.com |

| Key Characteristic | Pronounced stereoselectivity in the renal clearance of the glucuronide conjugates. nih.gov | Regioselectivity in the glucuronidation of different hydroxylated metabolites. mdpi.com |

| Enantiomer/Metabolite Fate | R-glucuronide is actively secreted by the kidneys, leading to rapid elimination. S-glucuronide has much lower renal clearance. nih.gov | Various UGT enzymes are involved depending on the position of the hydroxyl group on the propranolol ring structure. mdpi.comnih.govcaymanchem.com |

| Resulting Metabolites | R-Oxoprenolol glucuronide and S-Oxoprenolol glucuronide. nih.gov | 4-hydroxypropranolol glucuronide, 5-hydroxypropranolol glucuronide, 7-hydroxypropranolol glucuronide. mdpi.comnih.gov |

General Insights into Glucuronidation Mechanisms Derived from Oxoprenolol Studies

Research focused on Oxoprenolol glucuronide provides valuable general insights into the broader mechanisms of Phase II metabolism. Glucuronidation consists of the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UGT enzymes. wikipedia.org This process makes compounds more water-soluble, facilitating their excretion. wikipedia.org

Key insights derived from Oxoprenolol metabolism studies include:

Post-Conjugation Stereoselectivity: The case of this compound distinctively highlights that stereoselectivity can be a critical factor not only in enzyme-substrate interactions during metabolism but also in the subsequent disposition of the formed conjugates. The dramatic difference in the renal handling of the R- and S-glucuronides demonstrates that transporter proteins responsible for renal secretion can exhibit a high degree of stereospecificity for the glucuronide metabolite itself. nih.gov This underscores the importance of evaluating the entire metabolic pathway, including excretion, to understand a drug's pharmacokinetics.

Importance of Transporters: The active secretion of R-Oxoprenolol glucuronide points to the crucial role of renal transporters in the clearance of glucuronide metabolites. nih.gov This finding implies that variations in transporter function (due to genetics or drug-drug interactions) could significantly impact the clearance of certain glucuronidated drugs, a mechanism that might be overlooked if the focus remains solely on the enzymatic conjugation step.

High-Capacity Pathway: For some drugs like Oxoprenolol, direct glucuronidation serves as the primary and efficient route of elimination. nih.gov This positions glucuronidation as a high-capacity pathway that can rapidly clear lipophilic compounds from the body.

Predictive Modeling and Computational Approaches in Glucuronidation Research

Predicting the metabolic fate of new chemical entities is a critical component of modern drug discovery, aiming to reduce attrition rates due to unfavorable pharmacokinetic properties. proquest.com Computational (in silico) modeling offers a rapid and cost-effective alternative to traditional in vitro methods for predicting glucuronidation. proquest.comannualreviews.orgnih.gov

Several computational approaches are employed to predict various aspects of UGT-mediated metabolism:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are developed to correlate the chemical structure of compounds with their metabolic activity. proquest.comnih.gov These models can help predict whether a compound is likely to be a substrate for a particular UGT isoform and estimate its rate of metabolism. Techniques like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been used to create statistically reliable models with good predictive power for UGT1A9 substrates. nih.gov

Pharmacophore Modeling: This approach identifies the specific 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are essential for a molecule to bind to the active site of a UGT enzyme. Pharmacophore models provide insights into the substrate- and regio-selectivity of glucuronidation by different UGT isoforms. researchgate.net

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate physiological, biochemical, and drug-specific data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. researchgate.net These models can be used to predict the in vivo clearance of a drug via glucuronidation by scaling up in vitro data and can simulate the impact of factors like organ impairment on metabolic pathways. researchgate.netnih.gov

Machine Learning and Structure-Based Models: More advanced models utilize machine learning algorithms and integrate information about the UGT enzyme's structure and dynamics. nih.gov By combining molecular dynamics simulations of UGT homology models with docking studies and machine learning, researchers can develop models to predict potential UGT inhibitors, which is crucial for assessing drug-drug interaction risks. nih.gov

The table below summarizes these computational techniques.

| Modeling Technique | Primary Application in Glucuronidation Research | Key Principles |

| QSAR (e.g., CoMFA, CoMSIA) | Predicting substrate selectivity and metabolic clearance for specific UGT isoforms. nih.gov | Correlates variations in the biological activity of compounds with changes in their physicochemical properties and structural features. proquest.comnih.gov |

| Pharmacophore Modeling | Identifying key structural features for UGT binding and understanding substrate selectivity. researchgate.net | Defines the essential spatial arrangement of molecular features necessary for recognition by a specific UGT enzyme. researchgate.net |

| PBPK Modeling | Simulating in vivo pharmacokinetics, predicting human clearance, and assessing the impact of disease states. researchgate.net | Integrates in vitro metabolism data with physiological parameters (e.g., blood flow, tissue volumes) to create a whole-body simulation of drug disposition. researchgate.netnih.gov |

| Machine Learning / Structure-Based | Predicting UGT inhibition and identifying potential drug-drug interactions. nih.gov | Uses algorithms trained on large datasets of known substrates/inhibitors, often incorporating 3D protein structural information, to classify new compounds. nih.gov |

These in silico tools are vital for modern drug development, enabling earlier and more accurate predictions of a compound's metabolic fate and potential liabilities. proquest.comannualreviews.org

Future Research Directions in Oxoprenolol Glucuronide Metabolism

Exploration of Novel Glucuronide Metabolites and Unidentified Conjugation Sites

Current knowledge centers on the primary glucuronidation of oxoprenolol. However, the potential for metabolism at other sites on the molecule remains an area ripe for exploration. Research on similar beta-blockers, such as propranolol (B1214883), has revealed that glucuronidation can occur at both aromatic and aliphatic hydroxyl groups. This suggests that oxoprenolol may also undergo more complex conjugation than previously identified.

Future research should focus on identifying these potential novel metabolites. This involves incubating oxoprenolol with various in vitro systems, such as human liver microsomes and hepatocytes, followed by meticulous analysis to detect and characterize metabolites formed at alternative conjugation sites. Identifying these minor or novel pathways is crucial for a complete understanding of oxoprenolol's clearance and potential for drug-drug interactions.

Advanced Analytical Technologies for Enhanced Characterization and Discovery

The quest to discover and characterize novel, often low-abundance, metabolites necessitates the use of highly sensitive and specific analytical technologies. While traditional methods like High-Performance Liquid Chromatography (HPLC) have been instrumental, the future lies in more advanced platforms.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the preferred technique due to its exceptional sensitivity and selectivity for identifying and quantifying drug metabolites in complex biological matrices. researchgate.netsciex.com More recent innovations, such as Electron Activated Dissociation (EAD), offer an orthogonal fragmentation mechanism that can generate unique diagnostic fragments, providing greater confidence in identifying the precise site of glucuronide conjugation. sciex.com The application of these state-of-the-art analytical workflows will be essential for creating a comprehensive map of oxoprenolol's metabolic pathways and detecting previously unobserved glucuronide conjugates. nih.gov

Integration of Multi-Omics Data for Comprehensive Metabolic Profiling of Glucuronides

To achieve a holistic understanding of oxoprenolol glucuronidation, future research must move beyond conventional pharmacokinetic studies and embrace a multi-omics approach. pharmafeatures.comresearchgate.net This involves integrating data from genomics, proteomics, and metabolomics to explain the significant inter-individual variability observed in drug metabolism.

Pharmacogenomics: The UDP-glucuronosyltransferase (UGT) enzymes responsible for glucuronidation are highly polymorphic. nih.govmdpi.com Investigating the influence of genetic variants in UGT genes can help predict an individual's capacity to metabolize oxoprenolol, paving the way for personalized medicine. nih.govresearchgate.net

Proteomics: Targeted quantitative proteomics can precisely measure the abundance of specific UGT enzymes in tissues like the liver and kidney. nih.govacs.orgmanchester.ac.uk Correlating the expression levels of these enzymes with oxoprenolol glucuronidation rates can provide a direct link between enzyme presence and metabolic activity. nih.gov

Metabolomics: Untargeted metabolomics can provide a global snapshot of all metabolites, including glucuronides, in a biological sample. nih.govarome-science.com This approach can help identify not only the drug metabolites but also changes in endogenous metabolic pathways resulting from drug administration, offering insights into the broader physiological impact. laboratoriosrubio.comnih.gov

By integrating these datasets, researchers can build predictive models that explain how an individual's unique molecular profile influences their response to oxoprenolol. nih.govnih.gov

Mechanistic Understanding of Glucuronide Disposition Beyond Formation

Studies have already shown marked differences in the disposition of the glucuronides of R- and S-oxprenolol. For instance, the plasma concentrations of S-oxprenolol glucuronide are significantly higher than those of R-oxprenolol glucuronide. This difference is primarily attributed to stereoselective renal excretion. The renal clearance of R-oxprenolol glucuronide suggests active tubular secretion, a process that is much less efficient for the S-enantiomer.

| Parameter | R-Oxprenolol Glucuronide | S-Oxprenolol Glucuronide | Reference |

|---|---|---|---|

| Relative Plasma Concentration | Lower | ~3x Higher | mdpi.com |

| Renal Clearance (ml/min) | ~172 | ~49 | mdpi.com |

| Urinary Excretion (% of dose) | 25% | 29% | mdpi.com |

| Proposed Excretion Mechanism | Active Tubular Secretion | Glomerular Filtration & Plasma Binding | mdpi.com |

Future studies should aim to identify the specific transporters involved in the active secretion of R-oxprenolol glucuronide and investigate the mechanisms behind the differential handling of the two stereoisomers. Understanding these disposition pathways is essential for accurately predicting the pharmacokinetics of oxoprenolol and its metabolites.

Investigation of In Vitro-In Vivo Correlation Methodologies for Glucuronidation

A significant challenge in drug development is accurately predicting in vivo metabolic clearance from in vitro data, a process known as in vitro-in vivo correlation (IVIVC). For glucuronidation, this has proven particularly difficult. Standard in vitro systems, such as human liver microsomes, frequently underestimate in vivo hepatic clearance, sometimes by an order of magnitude.

This discrepancy arises from the complexities of the glucuronidation process, including the location of UGT enzymes within the endoplasmic reticulum, which creates diffusional barriers for substrates and cofactors. While mathematical adjustments and the use of detergents can improve predictions, significant uncertainty remains.

Future research must focus on refining IVIVC methodologies for glucuronidated drugs like oxoprenolol. This includes:

Developing more sophisticated in vitro models: Human hepatocytes have shown more promise than microsomes, but further improvements are needed to better replicate the in vivo environment.

Systematic analysis of under-prediction causes: A thorough investigation into the factors contributing to the under-prediction of clearance is necessary to develop more reliable scaling strategies.

Mechanistic interpretation: A deeper understanding of the structural and cellular factors that determine UGT activity will be fundamental to building more accurate predictive models.

Improving IVIVC for oxoprenolol glucuronidation will enhance the ability to forecast its human pharmacokinetics during early drug development, leading to more efficient and reliable clinical translation.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Oxoprenolol glucuronide in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. For urine or plasma samples, solid-phase extraction (SPE) coupled with reversed-phase HPLC using C18 columns (e.g., Purospher® STAR RP-18) can isolate glucuronides from interfering matrix components. Internal standards (e.g., deuterated analogs) should be used to correct for matrix effects and recovery variability. Method validation must include stability tests under storage conditions (e.g., –20°C vs. –80°C) and matrix-matched calibration curves .

Q. What are the primary metabolic pathways and enzymes involved in Oxoprenolol glucuronidation?

- Methodological Answer : Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A9 and UGT2B7 isoforms, based on structural analogies to other beta-blocker glucuronides. To confirm enzyme specificity, use recombinant UGT isoforms in vitro and inhibit activity with known inhibitors (e.g., bilirubin for UGT1A1). Metabolite identification should employ high-resolution MS (HRMS) to distinguish between positional isomers (e.g., O-glucuronide vs. N-glucuronide) .

Q. How can researchers ensure the stability of this compound during long-term storage?

- Methodological Answer : Glucuronides are generally stable in urine for ≥4 months at –20°C, but plasma samples degrade faster. Additives like sodium azide (0.1% w/v) inhibit microbial growth. Stability should be tested under intended storage conditions using spike-and-recovery experiments with quality control samples. Avoid repeated freeze-thaw cycles by aliquoting samples .

Advanced Research Questions

Q. How can Bayesian analysis improve the interpretation of deuterium-labeled glucuronide enrichment data in hepatic metabolic studies?

- Methodological Answer : Bayesian models integrate prior knowledge (e.g., enzyme kinetics, zonation effects) to resolve uncertainties in glucuronide enrichment data. For example, position-specific ²H enrichment in glucuronides (excluding position 6 due to UDP-glucose metabolism) can be modeled to estimate gluconeogenic contributions. Use Markov Chain Monte Carlo (MCMC) simulations to account for metabolic zonation differences between pericentral (glucuronide synthesis) and periportal (glucose secretion) hepatocytes .

Q. How should researchers address discrepancies in glucuronide recovery between liver tissue and systemic circulation?

- Methodological Answer : Contradictions may arise from transport mechanisms (e.g., MRP2-mediated biliary excretion) or tissue-specific degradation. Use paired liver homogenate and bile/plasma samples to quantify unprocessed glucuronide vs. effluxed metabolite. Phospholipid preparations (e.g., FLP-MD) can enhance hepatocyte transport, as shown in bilirubin glucuronide studies. Statistical analysis (ANOVA with post-hoc tests) should compare "self-rehabilitation" vs. "correction" groups to isolate intervention effects .

Q. What experimental design considerations are critical for mitigating individual variability in pharmacokinetic studies of this compound?

- Methodological Answer : Normalize urinary glucuronide concentrations to creatinine levels to account for renal function differences. Use crossover designs with controlled diets to minimize inter-subject variability. Pre-screen participants for UGT polymorphisms (e.g., UGT1A1*28) and exclude those with hepatic impairment. Include time-lagged sampling (30–60 min post-dose) to align hepatic synthesis and urinary excretion phases .

Data Analysis and Presentation

Q. How should researchers analyze and present conflicting glucuronide concentration data across biological samples (e.g., liver vs. blood)?

- Methodological Answer : Use segmented regression or mixed-effects models to account for compartmental differences. Present data in stratified tables (e.g., liver tissue, bile, plasma) with SEM and statistical annotations (e.g., asterisks for p<0.05). Highlight mechanistic hypotheses (e.g., anemia-induced bilirubin reduction vs. enhanced transport) in the discussion, referencing analogous studies .

Q. What are the limitations of using urinary glucuronide as a surrogate for hepatic glucose production in tracer studies?

- Methodological Answer : Urinary glucuronide lacks position 6 ²H enrichment, preventing resolution of phosphoenolpyruvate (PEP) and glycerol contributions to gluconeogenesis. Combine plasma glucose and glucuronide data to triangulate results. For acetaminophen contraindications (e.g., cirrhosis), use alternative tracers like menthol glucuronide with resolved NMR signals .

Method Optimization

Q. How to optimize chromatographic conditions for separating this compound from its isomers?

- Methodological Answer : Apply Design of Experiments (DoE) to test variables like pH (2.5–4.5), organic modifier gradient (acetonitrile vs. methanol), and column temperature (25–40°C). Use ZIC®-HILIC columns for polar glucuronides. Validate resolution with peak purity analysis (e.g., diode-array detection) and confirm with HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.